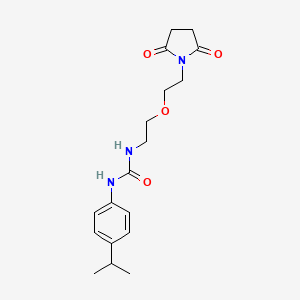

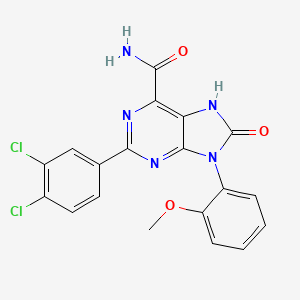

![molecular formula C19H20N2O2S2 B2655845 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide CAS No. 2194906-42-6](/img/structure/B2655845.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide, commonly known as Bithionol, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Bithionol is a white crystalline powder that is soluble in ethanol, methanol, and chloroform. It has been used as an antiparasitic and antifungal agent for many years, and recent research has shown that it may also have potential as an anticancer drug.

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects, demonstrating significant stability and efficiency against steel corrosion. These inhibitors are believed to adsorb onto surfaces through both physical and chemical means, highlighting the potential utility of similar benzamide compounds in protecting metal surfaces in acidic environments (Hu et al., 2016).

Molecular Complexation

Research into rhenium and technetium complexes with tridentate benzamidine ligands reveals the formation of monomeric and dimeric products, showcasing the role of such compounds in the development of novel coordination chemistry and potential applications in radiopharmaceuticals (Hung Huy et al., 2008).

Crystal Engineering

Studies on the crystal structures of benzamide derivatives indicate the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in determining the supramolecular assembly of these compounds. This insight is crucial for the design of materials with tailored physical properties (Kranjc et al., 2012).

Synthesis and Characterization

The synthesis and characterization of benzamide compounds, including those labeled with tritium, highlight their utility in biochemical studies and the development of pharmaceuticals. The detailed analysis of these compounds provides a foundation for further exploration of their biological activities and potential therapeutic applications (Hong et al., 2015).

Antimicrobial Activity

New thiourea derivatives, structurally related to benzamides, have been synthesized and shown to possess significant antipathogenic activities, especially against biofilm-forming bacteria. This suggests the potential of benzamide analogs in the development of new antimicrobial agents targeting resistant bacterial strains (Limban et al., 2011).

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-21(2)15-5-3-4-13(10-15)19(23)20-11-16(22)18-7-6-17(25-18)14-8-9-24-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMWEPSUUMDQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655764.png)

![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)

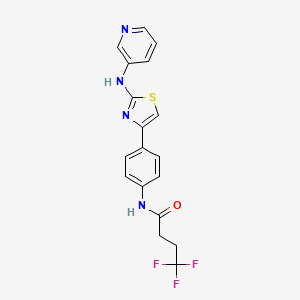

![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)

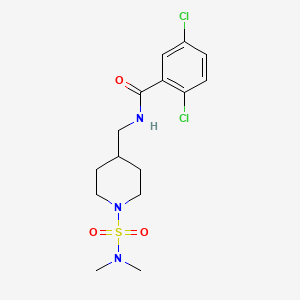

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)

![3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2655781.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)

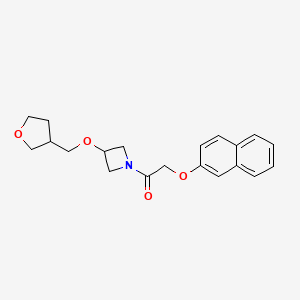

![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)